2-(benzylthio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one
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Overview
Description
2-(benzylthio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a heterocyclic compound that belongs to the class of pyrimidoindoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrimidoindole core with a benzylthio group at the 2-position and a methyl group at the 3-position.
Mechanism of Action
Target of Action
Similar compounds have been shown to have anti-tumor activity , suggesting that this compound may also target cancer cells.
Mode of Action
It is suggested that similar compounds inhibit the proliferation of cancer cells in a dose-dependent manner . This implies that 2-(benzylthio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one may interact with its targets in cancer cells, leading to changes that inhibit cell proliferation.
Biochemical Pathways
Given its potential anti-tumor activity , it is likely that this compound affects pathways related to cell proliferation and survival.
Result of Action
Similar compounds have been shown to inhibit the proliferation of cancer cells , suggesting that this compound may have similar effects.
Preparation Methods
The synthesis of 2-(benzylthio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-aminobenzylthiol with 3-methyl-2-cyanopyridine in the presence of a base such as sodium hydride can lead to the formation of the desired compound. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity in industrial settings.
Chemical Reactions Analysis
2-(benzylthio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
For instance, oxidation of the benzylthio group can lead to the formation of sulfoxides or sulfones, depending on the reaction conditions. Reduction of the compound can result in the formation of the corresponding amine. Substitution reactions can introduce different functional groups at the 2-position, leading to a variety of derivatives with potentially different biological activities .
Scientific Research Applications
2-(benzylthio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has shown promise as a potential anticancer agent due to its ability to inhibit the proliferation of cancer cells. Studies have demonstrated its cytotoxic activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 .
In addition to its anticancer properties, this compound has also been investigated for its potential use as an organoelectronic material. Its unique structure and electronic properties make it a candidate for applications in organic light-emitting diodes (OLEDs) and other electronic devices .
Comparison with Similar Compounds
2-(benzylthio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one can be compared with other similar compounds, such as 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives. These compounds share a similar core structure but differ in the substituents attached to the core. For example, 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives have shown high antiproliferative activity against cancer cells and have been studied for their potential as anticancer agents .
The uniqueness of this compound lies in its specific substituents, which can influence its biological activity and potential applications. The presence of the benzylthio group and the methyl group at specific positions can affect its interaction with molecular targets and its overall pharmacological profile.
Conclusion
This compound is a compound with significant potential in medicinal chemistry and other scientific research fields Its unique structure and diverse biological activities make it a valuable candidate for further investigation and development
Properties
IUPAC Name |
2-benzylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS/c1-21-17(22)16-15(13-9-5-6-10-14(13)19-16)20-18(21)23-11-12-7-3-2-4-8-12/h2-10,19H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTFXQXAGARZQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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